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Compound of Interest

Compound Name: OP-145

Cat. No.: B1150778 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the OP-
145 peptide. The information is presented in a question-and-answer format to directly address

specific issues that may be encountered during synthesis and purification.

OP-145 Peptide: Key Characteristics
OP-145 is a 24-amino acid synthetic antimicrobial peptide derived from the human cathelicidin

LL-37.[1][2] It is engineered to form an amphipathic helix, a key feature for its biological activity.

[2] To enhance its stability against proteolytic degradation, the N-terminus is acetylated and the

C-terminus is amidated.[1]

Sequence: Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-

Val-Arg-Pro-Leu-Arg-NH₂[2]
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Property Value/Description
Significance in Synthesis
& Purification

Molecular Formula C₁₄₂H₂₄₆N₄₆O₃₁[2][3]

Affects mass spectrometry

analysis for identity and purity

checks.

Molecular Weight ~3093.76 g/mol [3]
Critical for mass spectrometry

confirmation.

Net Charge (Physiological pH) +6[4]

The high positive charge

influences solubility and

interaction with HPLC

columns.

Amino Acid Composition

Rich in basic (Arg, Lys) and

hydrophobic (Ile, Leu, Val,

Phe) residues.[2][5]

This combination can lead to

challenges in coupling

reactions and increases the

risk of aggregation.

Modifications
N-terminal Acetylation, C-

terminal Amidation.[1][6]

These modifications protect

against enzymatic degradation

and must be incorporated

during synthesis.

Structure Amphipathic α-helix.[2]

The tendency to form

secondary structures can

contribute to peptide

aggregation.

Troubleshooting Guide: OP-145 Peptide Synthesis
This section addresses common problems encountered during the solid-phase peptide

synthesis (SPPS) of OP-145.

Frequently Asked Questions (FAQs) - Synthesis
Q1: I am observing low coupling efficiency, particularly with hydrophobic residues like Ile, Val,

and Leu. What can I do?
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A1: Low coupling efficiency with bulky and hydrophobic amino acids is a common challenge.

Several factors could be at play:

Steric Hindrance: Consecutive hydrophobic residues can create a sterically hindered

environment, making it difficult for the incoming activated amino acid to access the N-

terminus of the growing peptide chain.

Peptide Aggregation: The growing peptide chain, rich in hydrophobic residues, can

aggregate on the solid support, further blocking access to the reactive sites.[7][8]

Troubleshooting Steps:

Optimize Coupling Reagents:

Switch to a more potent coupling reagent. If you are using HBTU/HOBt, consider HATU,

which is known to be more effective for difficult couplings.

Extend Coupling Time:

Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even

overnight for problematic residues.

Perform Double Coupling:

After the initial coupling reaction, drain the vessel and add a fresh solution of the activated

amino acid and coupling reagents to drive the reaction to completion.

Incorporate "Difficult Sequence" Protocols:

Use solvents known to disrupt secondary structures and aggregation, such as N-

methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in place of or in addition to

dimethylformamide (DMF).[7]

Consider microwave-assisted synthesis, which can accelerate coupling reactions and

reduce aggregation.[8]

Q2: My peptide synthesis is failing, and mass spectrometry of the crude product shows multiple

peaks corresponding to deletion sequences. What is the cause?
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A2: Deletion sequences are a common type of impurity in SPPS and result from incomplete

coupling at one or more steps.[9][10][11] For OP-145, this can be particularly prevalent due to

its hydrophobic and sterically hindered sequences.

Troubleshooting Steps:

Capping: After each coupling step, "cap" any unreacted N-termini by treating the resin with

acetic anhydride. This will prevent these shorter sequences from continuing to elongate in

subsequent cycles, simplifying the final purification.

Monitor Coupling Efficiency: Use a qualitative test like the ninhydrin (Kaiser) test to check for

the presence of free primary amines after each coupling step. A positive test (blue color)

indicates incomplete coupling, and a double coupling should be performed.

Review Synthesis Protocol for Difficult Residues: Pay special attention to the coupling of

residues like Ile, Val, and Arg. Proactively use extended coupling times or double coupling for

these amino acids.

Q3: I am noticing a significant number of side-reaction products in my crude peptide analysis.

Which residues in OP-145 are most susceptible?

A3: Several amino acids in the OP-145 sequence are prone to side reactions:[12][13]

Arginine (Arg): The guanidinium side chain is highly nucleophilic and can undergo

modifications if not properly protected.

Glutamic Acid (Glu): Can form pyroglutamate at the N-terminus if it is the N-terminal residue

(not the case for OP-145, but relevant for other peptides) or other side reactions.[10][14]

Troubleshooting Steps:

Ensure Proper Side-Chain Protection: Use high-quality Fmoc-amino acids with appropriate

side-chain protecting groups (e.g., Pbf for Arginine, OtBu for Glutamic Acid).

Optimize Cleavage Conditions: During the final cleavage from the resin, use a scavenger

cocktail to prevent the re-attachment of protecting groups to sensitive residues. A common

cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
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Troubleshooting Guide: OP-145 Peptide Purification
This section provides guidance on overcoming challenges during the purification of OP-145 by

reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Standard RP-HPLC for OP-145
Purification
Objective: To purify the crude OP-145 peptide to >95% purity.

Materials:

Crude, lyophilized OP-145 peptide

Mobile Phase A: 0.1% TFA in HPLC-grade water

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

Preparative C18 RP-HPLC column

HPLC system with a UV detector (monitoring at 214 nm and 280 nm)

Methodology:

Sample Preparation: Dissolve the crude OP-145 in a minimal amount of a solvent mixture

that ensures complete solubilization (e.g., a small amount of ACN or DMSO, then dilute with

Mobile Phase A). It is critical to ensure the sample is fully dissolved to prevent column

clogging and poor separation. If the peptide is difficult to dissolve, sonication can be helpful.

[15] Filter the sample through a 0.22 µm syringe filter before injection.

Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and

5% Mobile Phase B for at least 30 minutes at a stable flow rate.

Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a

linear gradient of Mobile Phase B. A typical starting gradient for a hydrophobic peptide like

OP-145 would be:

5-25% B over 5 minutes
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25-55% B over 60 minutes

55-95% B over 5 minutes (for column wash)

Hold at 95% B for 10 minutes

Return to 5% B over 5 minutes and re-equilibrate.

Note: This gradient should be optimized based on the results of an initial analytical HPLC

run.

Fraction Collection: Collect fractions (typically 1-2 mL) as peaks are detected by the UV

detector.

Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and

mass spectrometry.

Pooling and Lyophilization: Pool the fractions that meet the desired purity level (>95%) and

lyophilize to obtain the final purified peptide as a white, fluffy powder.

Frequently Asked Questions (FAQs) - Purification
Q1: My peptide is precipitating during the purification process, either before injection or in the

HPLC tubing. How can I prevent this?

A1: Precipitation is a common issue with hydrophobic peptides like OP-145, often due to

aggregation.[15][16][17]

Troubleshooting Steps:

Improve Solubility in the Sample:

Dissolve the crude peptide in a small amount of organic solvent like DMSO or isopropanol

before diluting with the aqueous mobile phase.

Avoid dissolving the peptide at a very high concentration. It is better to perform multiple

smaller injections than one large, highly concentrated injection that may precipitate.[15]
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Modify Mobile Phases:

In some cases, adding a small percentage of isopropanol to Mobile Phase B can improve

the solubility of highly hydrophobic peptides.

Ensure that the starting percentage of organic solvent in your gradient is not too low, as

this can cause the peptide to precipitate on the column head.

Q2: I am getting poor peak shape (broad peaks, tailing) and low recovery during RP-HPLC.

What are the likely causes?

A2: Poor chromatography of OP-145 is often linked to its hydrophobic and cationic nature, as

well as potential aggregation.

Troubleshooting Steps:

Optimize Gradient Slope: A shallow gradient is often necessary to resolve impurities that are

structurally similar to the target peptide.[18] Experiment with reducing the rate of increase of

acetonitrile in your gradient (e.g., 0.5% per minute instead of 1% per minute).

Check for Aggregation:

Prepare your sample in a denaturing solvent (e.g., 6M Guanidine HCl) before injection to

disrupt aggregates. Note that this will require subsequent removal.

Try injecting a smaller amount of peptide to see if the peak shape improves, which can

indicate an overloading or aggregation issue.

Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can

sometimes reduce peptide secondary structure and aggregation, leading to sharper peaks.

Column Choice: Ensure you are using a wide-pore (300 Å) HPLC column, which is suitable

for large peptides.[19]

Q3: My final purified peptide has a low net weight, and I suspect a high content of

Trifluoroacetic acid (TFA) counterions. How can I address this?
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A3: TFA from the mobile phase forms salts with the basic residues (Arg, Lys) of OP-145.[2]

While necessary for good chromatography, high TFA content can be problematic for biological

assays and affects the accurate determination of peptide concentration.

Troubleshooting Steps:

TFA Removal Post-Purification:

Perform multiple rounds of lyophilization from a dilute HCl solution (e.g., 0.01 M HCl) to

replace the TFA counterions with chloride ions.

Alternatively, use a salt exchange resin to switch the counterion to acetate or chloride.

Optimize HPLC Method: Use the lowest possible concentration of TFA in your mobile phases

that still provides good peak shape (typically 0.05% - 0.1%).

Note on F2A-Containing Peptides
Initial information suggested OP-145 might be related to an "F2A-K-F2A" sequence. While OP-
145 does not contain an F2A sequence, researchers working with peptides that do incorporate

the F2A "self-cleaving" motif face a unique set of challenges.

Q: I am synthesizing a peptide containing an F2A sequence and observe a significant amount

of a higher molecular weight impurity. What is this?

A: The F2A sequence and other 2A peptides mediate a "ribosomal skip" during translation,

leading to the "cleavage" of the polypeptide chain.[8][14][20][21] In chemical synthesis, this

concept is not directly applicable. However, if you are expressing a recombinant protein with an

F2A sequence, incomplete cleavage is a very common issue.[13][22][23]

The Impurity: The high molecular weight species is likely the "uncleaved" fusion protein,

where the peptide bond between the final glycine and proline of the F2A sequence was

formed.[22]

Cleavage Efficiency: The efficiency of this "cleavage" varies between different 2A peptides

(T2A and P2A are generally more efficient than F2A) and can be influenced by the

surrounding amino acid sequences.[14][24]
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Mitigation: Adding a flexible linker, such as a Gly-Ser-Gly (GSG) sequence, immediately

before the F2A motif has been shown to improve cleavage efficiency.[7][13]

Visualizations
Logical Workflow for Troubleshooting Low Purity in OP-
145 Synthesis
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Caption: Troubleshooting decision tree for low purity in OP-145 synthesis.
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Caption: Overall workflow from OP-145 synthesis to final purified product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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